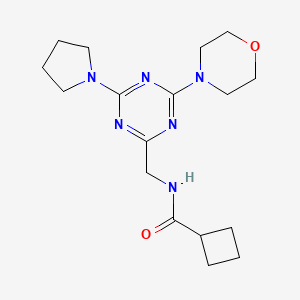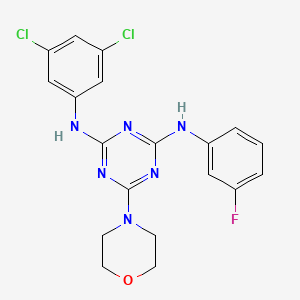![molecular formula C19H15FN2O4S2 B2532742 Methyl 5-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanylmethyl]furan-2-carboxylate CAS No. 687562-41-0](/img/structure/B2532742.png)
Methyl 5-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanylmethyl]furan-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound Methyl 5-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanylmethyl]furan-2-carboxylate is not directly described in the provided papers. However, the papers do discuss related furan derivatives that can provide insight into the class of compounds to which the target molecule belongs. Furan derivatives, such as those mentioned in the papers, are known for their potential antimycobacterial properties and their ability to interfere with iron homeostasis . The structural data on these compounds is limited, but the analysis of related fluorinated ester derivatives can shed light on the potential characteristics and applications of the compound .
Synthesis Analysis
The synthesis of related furan derivatives involves the preparation of ester compounds, as described for methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate . The synthesis typically includes nucleophilic substitution reactions, where a nitro group is displaced by another functional group, such as a phenoxy group, to form various methyl 5-phenoxy-2-furancarboxylates . This suggests that the synthesis of the target compound would likely involve similar strategies, utilizing nucleophilic substitution to introduce the complex thienopyrimidinyl moiety.
Molecular Structure Analysis
The molecular structure of furan derivatives is often elucidated using techniques such as 1H-NMR, 13C-NMR, HRMS, and SC-XRD . These methods provide detailed information about the arrangement of atoms within the molecule and the electronic environment of the functional groups. For the target compound, similar analytical techniques would be employed to determine the precise molecular structure, including the positions of the fluorophenyl and thienopyrimidinyl groups.
Chemical Reactions Analysis
The chemical reactions of furan derivatives can vary widely depending on the substituents attached to the furan ring. The provided papers do not detail the specific reactions of the target compound, but they do mention the formation of products like 2,2′-dinitrodiphenyl ether when methyl 5-nitro-2-furancarboxylate reacts with potassium 2-nitrophenoxide . This indicates that furan derivatives can undergo complex reactions, leading to a variety of products depending on the reaction conditions and the nature of the reactants.
Physical and Chemical Properties Analysis
The physical and chemical properties of furan derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups, such as nitro or fluoro substituents, can affect properties like solubility, melting point, and reactivity . For the target compound, one would expect its physical and chemical properties to be similarly affected by the presence of the fluorophenyl and thienopyrimidinyl groups, which could be analyzed through experimental measurements and computational predictions.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
A significant body of research has focused on the synthesis of novel compounds using Methyl 5-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanylmethyl]furan-2-carboxylate as a precursor for developing compounds with antimicrobial, antitumor, and anti-inflammatory properties. For instance, Ravindra et al. (2008) explored the antimicrobial activity of novel compounds synthesized from ethyl 3-aminonaphtho[2,1-b]furan-2-carboxylate, indicating the potential for developing antimicrobial agents (Ravindra, Vagdevi, & Vaidya, 2008). Similarly, Gangjee et al. (2008) synthesized potent dual inhibitors of thymidylate synthase and dihydrofolate reductase, showcasing the compound's utility in cancer research (Gangjee, Qiu, Li, & Kisliuk, 2008).
Antitumor and Anti-inflammatory Applications
Research has also delved into the antitumor and anti-inflammatory applications of derivatives of this compound. Hafez and El-Gazzar (2017) synthesized new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, evaluating their antitumor activity, and found potent anticancer activity against several human cancer cell lines, highlighting the compound's relevance in developing antitumor agents (Hafez & El-Gazzar, 2017). Moreover, Selvam et al. (2012) reported the synthesis of thiazolopyrimidine derivatives exhibiting significant antinociceptive and anti-inflammatory activities, further underscoring the therapeutic potential of derivatives of this compound (Selvam, Karthik, Palanirajan, & Ali, 2012).
Propiedades
IUPAC Name |
methyl 5-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanylmethyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O4S2/c1-25-18(24)15-7-6-13(26-15)10-28-19-21-14-8-9-27-16(14)17(23)22(19)12-4-2-11(20)3-5-12/h2-7H,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJYYUPLVLUTHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)SCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-((2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)methyl)benzoate](/img/structure/B2532659.png)
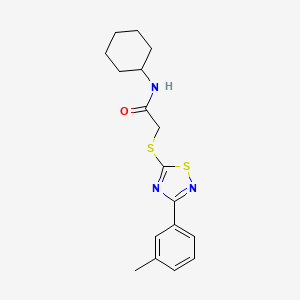

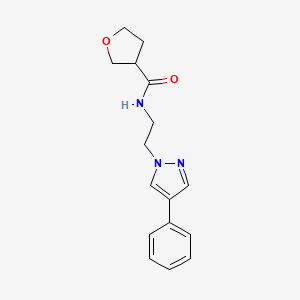
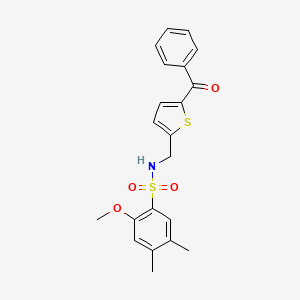
![1-(2-Oxa-8-azaspiro[5.5]undecan-8-yl)prop-2-en-1-one](/img/structure/B2532666.png)
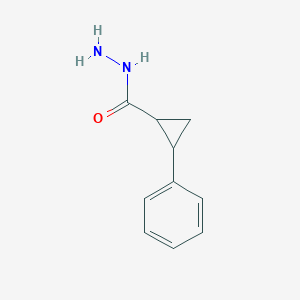
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(difluoromethylsulfonyl)benzoate](/img/structure/B2532668.png)

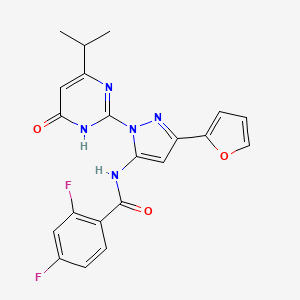
![(E)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-3-(4-nitrophenyl)acrylamide](/img/structure/B2532673.png)
